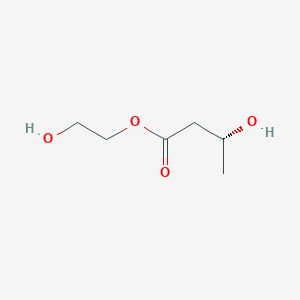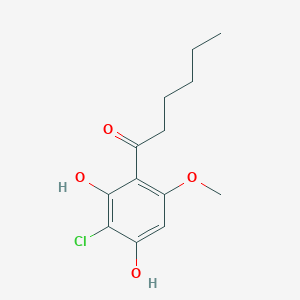
1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexanone backbone substituted with a chlorinated, dihydroxy, and methoxyphenyl group
Métodos De Preparación
The synthesis of 1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Aplicaciones Científicas De Investigación
1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It has been shown to activate glycogen synthase kinase-3β (GSK-3β), leading to the inhibition of cell proliferation and induction of cell cycle arrest. This pathway is crucial in regulating various cellular processes, including metabolism, cell growth, and apoptosis .
Comparación Con Compuestos Similares
1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- can be compared with other differentiation-inducing factors such as:
1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one: This compound has similar structural features but with additional chlorine atoms, which may affect its reactivity and biological activity.
Differentiation-inducing factor 1 (DIF-1): Another related compound that shares the differentiation-inducing properties but differs in its specific molecular structure and targets.
The uniqueness of 1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- lies in its specific substitution pattern and its ability to modulate key signaling pathways involved in cell differentiation and proliferation.
Propiedades
Número CAS |
227946-80-7 |
|---|---|
Fórmula molecular |
C13H17ClO4 |
Peso molecular |
272.72 g/mol |
Nombre IUPAC |
1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)hexan-1-one |
InChI |
InChI=1S/C13H17ClO4/c1-3-4-5-6-8(15)11-10(18-2)7-9(16)12(14)13(11)17/h7,16-17H,3-6H2,1-2H3 |
Clave InChI |
CAIJPBNDCPPBFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C1=C(C=C(C(=C1O)Cl)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


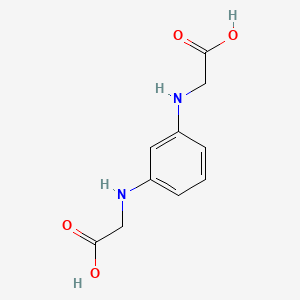
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
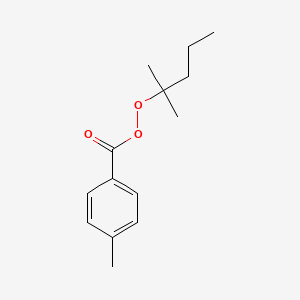
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
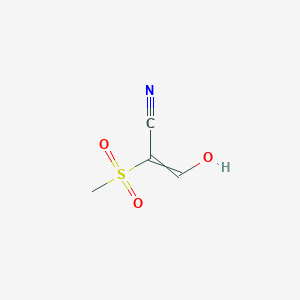

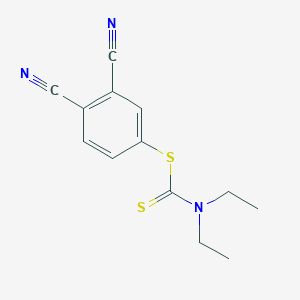
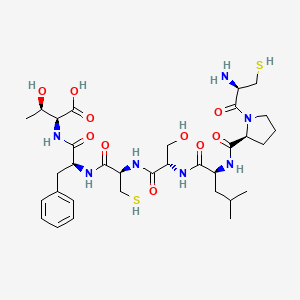
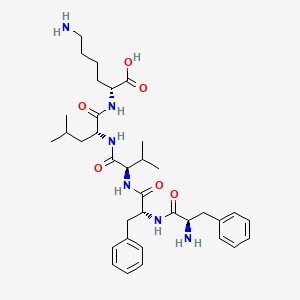
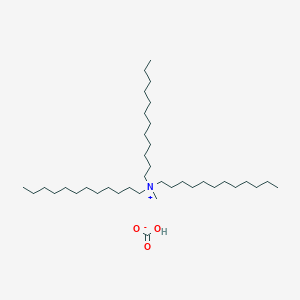
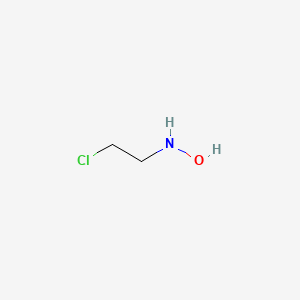

![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
